molecular formula C10H18O4 B8268945 tert-Butyl ethyl methylpropanedioate CAS No. 56834-42-5

tert-Butyl ethyl methylpropanedioate

Cat. No.: B8268945
CAS No.: 56834-42-5
M. Wt: 202.25 g/mol
InChI Key: ALHHNDQKFRHCOJ-UHFFFAOYSA-N
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Description

tert-Butyl ethyl methylpropanedioate (CID 13198666) is a chemical compound with the molecular formula C10H18O4 . Also known as butyl ethyl methylpropanedioate, it belongs to the class of malonic ester derivatives . Compounds in this category, such as various dialkyl malonates, are fundamental building blocks in organic synthesis . They are widely utilized in chemical research for the synthesis of more complex molecules, serving as precursors in a variety of reactions. Malonate esters are particularly valuable in multi-step synthetic routes for the preparation of pharmaceuticals, agrochemicals, and functional materials. Their reactivity allows researchers to construct complex carboxylic acids, heterocycles, and other structurally diverse compounds. This product is intended for use by qualified researchers in a laboratory setting. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-O-tert-butyl 1-O-ethyl 2-methylpropanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-6-13-8(11)7(2)9(12)14-10(3,4)5/h7H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHHNDQKFRHCOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90526729
Record name tert-Butyl ethyl methylpropanedioate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56834-42-5
Record name 1-(1,1-Dimethylethyl) 3-ethyl 2-methylpropanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56834-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl ethyl methylpropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90526729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Tert Butyl Ethyl Methylpropanedioate

Precursor Synthesis Strategies for Alpha-Methylated Propanedioate Scaffolds

The initial phase in the synthesis of tert-butyl ethyl methylpropanedioate involves the creation of a methylpropanedioate structure. This can be achieved through various methods, primarily involving the formation of malonic acid esters followed by alkylation.

The synthesis of mono- and diesters of substituted propanedioic acids is a fundamental process in organic chemistry. niscpr.res.ingoogle.com These esters serve as crucial intermediates for the synthesis of more complex molecules. One common approach involves the direct esterification of the corresponding dicarboxylic acid. However, for unsymmetrical diesters, a stepwise approach is often necessary to achieve selectivity.

The formation of a simple diester, such as diethyl malonate, is a common starting point. libretexts.org This symmetrical diester can then be manipulated in subsequent steps to introduce the desired asymmetry. Alternatively, monoesters of dicarboxylic acids can be prepared and then subjected to a second, different esterification. google.com The synthesis of monoesters can be achieved with high selectivity under specific conditions. niscpr.res.inmdpi.com

Starting MaterialReagentsProductYieldReference
Phthalic Anhydride, 2-ethyl 1-hexanolCatalystDioctyl Phthalate (DOP) monoesterHigh niscpr.res.in
Acetic Acid, AlcoholSolid Acid Catalyst (e.g., ZrP, TiP)MonoesterGood niscpr.res.in
Diethyl MalonatePotassium Hydroxide (B78521), Ethanol (B145695)Potassium Ethyl Malonate75-82% orgsyn.org

This table illustrates common methods for synthesizing mono and diesters, which are foundational steps in producing more complex structures like this compound.

A key step in forming the methylpropanedioate scaffold is the alkylation of a propanedioate derivative. wikipedia.org The malonic ester synthesis is a classic and highly effective method for this transformation. libretexts.orglibretexts.org This reaction takes advantage of the acidity of the α-hydrogens of a malonic ester, such as diethyl malonate (pKa ≈ 13), which are flanked by two carbonyl groups. libretexts.org

The process begins with the deprotonation of the malonic ester by a suitable base, typically sodium ethoxide in ethanol, to form a nucleophilic enolate ion. libretexts.orglibretexts.org This enolate then readily reacts with an alkyl halide, such as methyl iodide, in an SN2 reaction to yield the α-substituted malonic ester. libretexts.org For the synthesis of this compound, this step would involve the methylation of a malonate precursor. It is also possible to perform a second alkylation if desired. libretexts.org

SubstrateBaseAlkylating AgentProductKey FeatureReference
Diethyl MalonateSodium EthoxideAlkyl Halideα-substituted malonic esterForms a new C-C bond at the α-position. libretexts.org
Diethyl IsopropylidenemalonateMethylmagnesium Iodide, Copper(I) Chloride-Diethyl tert-butylmalonateConjugate addition to form a tert-alkyl derivative. orgsyn.org
Malonic Acid DiestersPotassium Carbonateα,ω-dihalogen alkanesMonoalkylation productSelective for monoalkylation over dialkylation. google.com

This table highlights various alkylation strategies on propanedioate derivatives, a critical step for introducing the methyl group in the synthesis of this compound.

Esterification Reactions: Controlled Introduction of tert-Butyl and Ethyl Ester Groups

Once the methylpropanedioate scaffold is in place, the next crucial stage is the introduction of the specific tert-butyl and ethyl ester functionalities. This requires controlled and often chemoselective esterification methods.

Chemoselectivity is paramount when dealing with a dicarboxylic acid or its monoester to ensure the correct alcohol is incorporated at the desired position. researchgate.netnih.gov Various strategies have been developed to achieve this, ranging from direct esterification under controlled conditions to the use of specific coupling reagents.

Direct acid-catalyzed esterification, often referred to as Fischer esterification, is a common method for synthesizing esters. researchgate.netresearchgate.net However, creating an unsymmetrical diester like this compound via direct esterification of methylpropanedioic acid with a mixture of ethanol and tert-butanol (B103910) would likely result in a statistical mixture of diethyl, di-tert-butyl, and the desired tert-butyl ethyl esters, making purification challenging.

A more controlled approach involves the sequential esterification of methylpropanedioic acid. For instance, the monoester, ethyl methylpropanedioate, could be synthesized first, followed by the esterification of the remaining carboxylic acid with tert-butanol. The introduction of the bulky tert-butyl group often requires specific catalysts or conditions due to steric hindrance. youtube.comresearchgate.net The Williamson ether synthesis, though primarily for ethers, shares principles with esterification regarding the reaction of an alkoxide with an electrophile, highlighting the importance of substrate choice to avoid elimination reactions, especially with tertiary alcohols. youtube.comchemicalbook.com

Carboxylic AcidAlcohol(s)Catalyst/ConditionsProduct(s)Key ChallengeReference
Propanoic AcidEthanol, 1-Propanol, ButanolFibrous polymer-supported sulphonic acidPropyl propanoate, etc.Reaction equilibrium researchgate.net
Stearic AcidMethanol, Ethanol, Propanol, ButanolMontmorillonite-based claysFatty acid estersCatalyst activity and water removal mdpi.com
Butanoic AcidEthanolAcidic or Basic solutionEthyl butanoateReaction mechanism understanding youtube.com
Butanoic Acid1-PropanolAcidic or Basic solutionPropyl butanoateProduct naming and structure youtube.com

This table provides examples of direct esterification reactions, illustrating the conditions and challenges that would be relevant to the synthesis of this compound.

To overcome the challenges of direct esterification, particularly with sterically hindered alcohols like tert-butanol, coupling reagents are frequently employed. organic-chemistry.org Dicyclohexylcarbodiimide (DCC) is a widely used coupling agent that facilitates the formation of esters under mild conditions. libretexts.org

The Steglich esterification is a notable example that utilizes DCC in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgorganic-chemistry.org This method is particularly effective for the synthesis of esters from sterically demanding alcohols and acid-labile substrates. organic-chemistry.org The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC. This intermediate is then attacked by the alcohol, with DMAP acting as an acyl transfer catalyst, to form the ester and dicyclohexylurea (DCU), an insoluble byproduct that can be easily removed by filtration. organic-chemistry.org This method would be highly suitable for the final step in the synthesis of this compound, especially for introducing the tert-butyl group onto a mono-ethyl methylpropanedioate precursor. nih.gov

Carboxylic AcidAlcoholCoupling ReagentCatalystProductKey AdvantageReference
Various Carboxylic AcidsVarious AlcoholsDicyclohexylcarbodiimide (DCC)4-Dimethylaminopyridine (DMAP)EsterMild conditions, suitable for sterically hindered alcohols. organic-chemistry.orgorganic-chemistry.org
Carboxylic AcidAmineDicyclohexylcarbodiimide (DCC)-AmideForms a good leaving group for nucleophilic substitution. libretexts.org
Fragment 202 and 204-Dicyclohexylcarbodiimide (DCC)4-Dimethylaminopyridine (DMAP)Ester 205High yield (84%) for coupling complex fragments. nih.gov

This table showcases the utility of DCC-mediated esterification, a powerful method for forming esters, particularly with challenging substrates like those involved in the synthesis of this compound.

Transesterification Strategies for Diester Formation

Transesterification is a key process for converting one ester into another by exchanging the alkoxy group. In the synthesis of a mixed diester like this compound, this can be approached sequentially. For instance, a simple diester, such as dimethyl methylpropanedioate, could be selectively transesterified.

The reaction can be catalyzed by either acids or bases.

Acid-Catalyzed Transesterification : This process involves the protonation of the carbonyl oxygen of the starting ester, which increases its electrophilicity. An alcohol (e.g., tert-butanol) then attacks the carbonyl carbon, leading to a tetrahedral intermediate. After a series of proton transfers, the original alkoxy group (e.g., methoxy) is eliminated, and the new ester is formed. To drive the reaction to completion, it is often necessary to use the incoming alcohol as a solvent or to remove the leaving alcohol (e.g., methanol) from the reaction mixture. masterorganicchemistry.com

Base-Catalyzed Transesterification : This method typically employs a stoichiometric amount of a strong base, such as an alkoxide corresponding to the desired alcohol (e.g., potassium tert-butoxide). researchgate.net The alkoxide directly attacks the ester carbonyl, forming a tetrahedral intermediate. The subsequent elimination of the original alkoxy group yields the new ester. This process is generally faster than acid-catalyzed transesterification but can be complicated by side reactions if the ester has acidic protons alpha to the carbonyl group. masterorganicchemistry.com

Achieving a mixed diester requires careful control of stoichiometry and reaction conditions to prevent the formation of symmetric diesters (di-tert-butyl or diethyl esters). A potential strategy involves starting with a monoester of methylpropanedioic acid and esterifying the remaining carboxylic acid group, or performing a controlled partial transesterification of a symmetric diester.

Application of Novel tert-Butylation and Ethylation Reagents in Diester Synthesis

The direct synthesis of this compound can be achieved by using specific reagents designed for introducing tert-butyl and ethyl groups onto a carboxylic acid precursor, such as ethyl hydrogen methylpropanedioate or tert-butyl hydrogen methylpropanedioate.

Novel tert-Butylation Reagents: The introduction of the sterically hindered tert-butyl group often requires specialized reagents, as direct Fischer esterification with tert-butanol is inefficient due to the alcohol's poor nucleophilicity and susceptibility to elimination.

tert-Butyl 2,2,2-Trichloroacetimidate : This reagent reacts with carboxylic acids in the presence of a catalytic amount of a Lewis acid like boron trifluoride etherate to form tert-butyl esters under mild conditions. researchgate.net

N,N-Dimethylformamide Di-tert-butyl Acetal (B89532) : This acetal serves as a powerful tert-butylating agent for carboxylic acids, requiring no additional catalyst and proceeding under neutral conditions. tcichemicals.com

O-tert-Butyl-N,N'-diisopropylisourea : This reagent activates the carboxylic acid, allowing for subsequent tert-butylation. tcichemicals.com

Ethylation Reagents: Ethylation is more straightforward and can be accomplished via standard Fischer esterification with ethanol and an acid catalyst. However, for milder conditions, reagents such as ethyl orthoformate or N,N-dimethylformamide diethyl acetal can be used.

The table below summarizes some novel reagents used for esterification.

Reagent NameGroup TransferredTypical ConditionsReference
tert-Butyl 2,2,2-Trichloroacetimidatetert-ButylCatalytic BF₃·OEt₂ researchgate.net
N,N-Dimethylformamide Di-tert-butyl Acetaltert-ButylNeutral, heat tcichemicals.com
O-tert-Butyl-N,N'-diisopropylisoureatert-ButylHeat tcichemicals.com
Triethyl OrthoformateEthylAcid catalystN/A

Catalytic Aspects in the Synthesis of this compound

Catalysis is central to the efficient and selective synthesis of esters. Both homogeneous and heterogeneous catalysts, as well as biocatalysts, play significant roles in the formation of diesters like this compound.

Homogeneous Catalysis for Diester Formation

Homogeneous catalysts operate in the same phase as the reactants, allowing for high activity and mild reaction conditions.

Mineral Acids : Sulfuric acid and hydrochloric acid are the most common catalysts for esterification. ceon.rs They are low-cost and effective but can be corrosive and difficult to separate from the reaction mixture, often requiring a neutralization and extraction workup. ceon.rs

Transition Metal Complexes : More advanced homogeneous catalysts include complexes of metals like manganese, ruthenium, and iron. nih.govrsc.org These catalysts can offer higher selectivity and operate under milder conditions. For example, certain manganese-based complexes have been investigated for ester hydrogenation, a related transformation, highlighting the intricate control possible with molecular catalysts. nih.govrsc.org While not directly for esterification, these systems demonstrate the potential of transition metals to mediate complex organic transformations.

Heterogeneous Catalysis in Esterification Processes

Heterogeneous catalysts exist in a different phase from the reaction mixture, which greatly simplifies their separation and allows for reuse, aligning with the principles of green chemistry. researchgate.net

Ion-Exchange Resins : Acidic resins like Amberlyst-15 are widely used as solid acid catalysts for esterification. mdpi.com They are effective but have limitations in terms of thermal stability, typically degrading at temperatures above 120 °C. mdpi.com

Zeolites and Clays : Materials such as H-ZSM-5, H-beta zeolites, and K-10 clay are solid acids that can catalyze esterification. mdpi.comrsc.org Their porous structure can lead to shape selectivity, although this can also be a limitation when dealing with bulky molecules like those required for tert-butylation. mdpi.com

Supported Heteropoly Acids : Heteropoly acids, such as tungstophosphoric acid, supported on materials like silica (B1680970) or clay, offer strong Brønsted acidity and high thermal stability, making them promising candidates for esterification reactions. mdpi.comrsc.org

The following table compares different catalytic systems for esterification.

Catalyst TypePhaseAdvantagesDisadvantagesExamples
Mineral AcidHomogeneousLow cost, high activityCorrosive, difficult to separateH₂SO₄, HCl ceon.rs
Metal ComplexesHomogeneousHigh selectivity, mild conditionsCost, potential toxicityMn(I)-P,N complexes nih.gov
Ion-Exchange ResinsHeterogeneousEasy separation, reusableLower thermal stabilityAmberlyst-15 mdpi.com
ZeolitesHeterogeneousHigh stability, shape selectivityPore size limitationsH-ZSM-5, H-beta mdpi.com

Enzyme-Catalyzed Esterification for Selective Synthesis

Enzymes, particularly lipases, are highly efficient and selective biocatalysts for ester synthesis. They operate under mild conditions (temperature, pressure, and pH) and exhibit high chemo-, regio-, and enantioselectivity. mdpi.com

Candida antarctica Lipase (B570770) B (CALB) : Often immobilized on a resin (e.g., Novozym 435), CALB is one of the most widely used enzymes for esterification and transesterification. mdpi.comnih.gov Its high stability and broad substrate scope make it suitable for synthesizing a variety of esters.

Thermomyces lanuginosus and Rhizomucor miehei Lipases : These are other common lipases used in biocatalysis. nih.govbcrec.id

In the synthesis of this compound, enzymatic catalysis could offer a distinct advantage in selectivity. For example, starting with methylpropanedioic acid, a lipase could selectively catalyze the esterification of one carboxylic acid group with ethanol. The resulting monoester could then be esterified with tert-butanol in a subsequent step, potentially also enzyme-catalyzed, though the steric bulk of tert-butanol presents a challenge for many enzymes. The use of organic solvents is often necessary to shift the reaction equilibrium toward synthesis rather than hydrolysis. aminer.cn

Sustainable and Green Chemistry Approaches in Diester Synthesis

Green chemistry principles aim to reduce waste, minimize energy consumption, and eliminate the use of hazardous substances. epitomejournals.commdpi.com These principles are increasingly being applied to ester synthesis.

Use of Heterogeneous Catalysts : As discussed, solid catalysts simplify product purification and catalyst recycling, preventing waste. mdpi.comlabmanager.com

Enzymatic Catalysis : Biocatalysis is inherently green due to its mild reaction conditions, high selectivity (reducing byproducts), and the biodegradable nature of the catalyst. mdpi.com

Safer Solvents : Traditional organic synthesis often relies on hazardous solvents. Green chemistry encourages the use of safer alternatives like acetonitrile (B52724), ionic liquids, or even solvent-free conditions where possible. jove.comroyalsocietypublishing.org For instance, a modified Steglich esterification has been developed using acetonitrile as a greener solvent, which also simplifies product isolation. jove.com

Atom Economy : Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. mdpi.com Catalytic approaches are inherently more atom-economical than stoichiometric reactions.

By integrating these strategies, the synthesis of this compound can be designed to be not only efficient but also environmentally responsible, minimizing waste and energy usage. labmanager.com

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions is a primary goal in green chemistry, aiming to reduce volatile organic compound (VOC) emissions and simplify product purification. While the core C-alkylation of malonic esters to produce compounds like this compound is challenging to perform without a solvent, related steps in the synthetic sequence have been successfully adapted to solvent-free protocols.

One notable example is the decarboxylation of disubstituted malonic acids, which are the precursors to final products if a carboxylic acid is desired. Research has demonstrated that this transformation can be achieved efficiently using microwave assistance without any solvent or catalyst. scirp.org This method provides the corresponding carboxylic acid in high purity and yield within very short reaction times, typically 3 to 10 minutes. scirp.org This process is significantly faster and more environmentally friendly than conventional methods that require high temperatures in a solvent. scirp.org

Additionally, techniques such as phase-transfer catalysis (PTC), while often employing a solvent, can function under liquid-solid two-phase systems. In some cases, if the reaction mixture does not become too thick to stir, these reactions can be run with minimal or no solvent. sci-hub.se

Table 1: Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives scirp.org

Entry Starting Malonic Acid Product Time (min) Yield (%)
1 2,2-diallylmalonic acid 2-allylpent-4-enoic acid 3 98
2 2,2-dibenzylmalonic acid 2-benzyl-3-phenylpropanoic acid 5 98
3 2-allyl-2-benzylmalonic acid 2-benzylpent-4-enoic acid 5 98

This table showcases the efficiency of microwave-assisted decarboxylation, a key step in the malonic ester synthesis pathway, under solvent-free conditions.

Base-Free Synthesis Protocols

The C-alkylation of malonic esters, the fundamental reaction to introduce the methyl group in this compound, proceeds via an enolate intermediate. masterorganicchemistry.comjove.com The formation of this enolate requires the removal of the acidic α-hydrogen located between the two carbonyl groups. This deprotonation step is the cornerstone of the malonic ester synthesis and fundamentally necessitates the use of a base. masterorganicchemistry.comlibretexts.org

The reaction involves the formation of a carbanion, which acts as a nucleophile to attack an alkyl halide (e.g., methyl iodide) in a nucleophilic substitution reaction. sci-hub.se Consequently, a truly base-free protocol for this specific transformation is mechanistically unfeasible. The scientific literature consistently describes the use of bases such as sodium ethoxide, potassium carbonate, sodium hydride, or potassium hydroxide to facilitate this reaction. masterorganicchemistry.comnih.gov Therefore, no established base-free synthesis protocols for the C-alkylation of malonic esters to produce this compound are available.

Energy-Efficient Synthetic Transformations

Improving the energy efficiency of chemical syntheses is crucial for sustainable chemical manufacturing. For the synthesis of substituted malonates, two primary techniques have emerged as significantly more energy-efficient than traditional methods: phase-transfer catalysis and microwave-assisted synthesis.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases. sci-hub.se For the alkylation of malonic esters, PTC allows the use of inexpensive and safer solid bases like potassium carbonate or aqueous solutions of potassium hydroxide, avoiding the need for hazardous reagents like sodium metal or sodium hydride and strictly anhydrous conditions. sci-hub.sefrontiersin.org A catalyst, typically a quaternary ammonium (B1175870) salt, transports the malonate enolate from the solid or aqueous phase into the organic phase containing the alkyl halide, thereby accelerating the reaction under milder conditions and at lower temperatures.

This methodology has been successfully applied to the asymmetric α-alkylation of α-monosubstituted malonates, yielding products with a quaternary chiral carbon in high yields and enantioselectivities. frontiersin.orgacs.org The use of a chiral phase-transfer catalyst allows for the production of enantioenriched compounds, which are valuable in medicinal chemistry. frontiersin.org

Table 2: Enantioselective PTC α-Alkylation of a Substituted Malonate frontiersin.org

Entry Alkylating Agent (R-X) Base Temp (°C) Yield (%) ee (%)
1 Benzyl (B1604629) bromide 50% KOH (aq) -40 75 95
2 Allyl bromide 50% KOH (aq) -40 99 90
3 4-Methoxybenzyl bromide 50% KOH (aq) -40 99 91
4 4-Nitrobenzyl bromide 50% KOH (aq) -40 90 99

This table illustrates the effectiveness of phase-transfer catalysis in synthesizing chiral α,α-disubstituted malonates with high yields and enantiomeric excesses (ee) under mild conditions.

Microwave-Assisted Synthesis

Microwave-assisted synthesis is recognized as an energy-efficient method due to its unique heating mechanism, which involves direct and rapid heating of the reaction mixture, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity. rsc.org

While a specific protocol for the microwave-assisted alkylation of tert-butyl ethyl malonate is not detailed, the technology has been effectively applied to related transformations. For instance, a microwave-assisted protocol for the α-arylation of diethyl malonate using a copper catalyst has been developed. researchgate.net This reaction proceeds smoothly in a short time frame (30 minutes) to give high yields of the desired product. researchgate.net The significant advantages over conventional heating, which requires much longer reaction times for lower yields, highlight the energy efficiency of the microwave approach. rsc.org The successful application in arylation suggests its high potential for the analogous alkylation reactions required for synthesizing this compound.

Table 3: Comparison of Conventional vs. Microwave-Assisted α-Arylation of Diethyl Malonate researchgate.net

Method Catalyst System Temperature (°C) Time Yield (%)
Conventional Cu(OTf)₂, Picolinic acid, Cs₂CO₃ 90 24 h 65
Microwave Cu(OTf)₂, Picolinic acid, Cs₂CO₃ 90 30 min 91

This table demonstrates the significant rate enhancement and yield improvement achieved with microwave irradiation compared to conventional heating for the synthesis of substituted malonates.

Reaction Pathways and Mechanistic Investigations of Tert Butyl Ethyl Methylpropanedioate

Hydrolysis Mechanisms and Kinetics of Differentiated Diesters

Hydrolysis, the cleavage of a chemical bond by the addition of water, is a fundamental reaction of esters. For a differentiated diester like tert-butyl ethyl methylpropanedioate, the conditions of hydrolysis—specifically the use of an acid or base catalyst—critically determine the reaction's pathway, rate, and selectivity.

The acid-catalyzed hydrolysis of esters is a reversible process typically proceeding through the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water. chemguide.co.uk In the case of this compound, the two ester groups exhibit different mechanistic pathways under acidic conditions.

The ethyl ester is expected to undergo hydrolysis via a standard bimolecular acyl-oxygen cleavage (AAC2) mechanism. This involves the aforementioned protonation, followed by the attack of a water molecule to form a tetrahedral intermediate, and subsequent elimination of ethanol (B145695).

Conversely, the tert-butyl ester is known to hydrolyze through a unimolecular alkyl-oxygen cleavage (AAL1) mechanism. This pathway is favored due to the exceptional stability of the tertiary carbocation intermediate (tert-butyl cation) that is formed upon cleavage of the C-O bond. researchgate.net The reaction is initiated by protonation of the ether oxygen, followed by the departure of the tert-butyl group as a carbocation, which is then rapidly captured by water to form tert-butyl alcohol. This AAL1 mechanism for tert-butyl esters is generally much faster than the AAC2 hydrolysis of primary esters like the ethyl ester under similar acidic conditions.

Table 1: Mechanistic and Kinetic Parameters in Acid-Catalyzed Hydrolysis

Ester Group Probable Mechanism Key Intermediate Relative Rate Activation Energy (Ea)
tert-Butyl Ester AAL1 (Unimolecular) tert-Butyl carbocation Fast Lower
Ethyl Ester AAC2 (Bimolecular) Tetrahedral intermediate Slow Higher

Base-mediated hydrolysis, or saponification, is an irreversible reaction that involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. chemguide.co.uk This process is generally a one-way reaction because the resulting carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol. chemguide.co.uk

In the hydrolysis of this compound, the two ester groups display significant differences in reactivity due to steric effects. The carbonyl carbon of the ethyl ester is significantly more accessible to the incoming hydroxide nucleophile than the sterically hindered carbonyl carbon of the tert-butyl ester. Consequently, the base-mediated hydrolysis is expected to occur preferentially at the ethyl ester position. This reaction proceeds through a bimolecular acyl-oxygen cleavage (BAC2) mechanism, forming a tetrahedral intermediate which then collapses to yield the carboxylate and ethanol.

While the BAC2 pathway is dominant for most esters, cleavage of tert-butyl esters under basic conditions is considerably slower and can, under harsh conditions, proceed via elimination. However, in competitive hydrolysis, the saponification of the ethyl ester is the overwhelmingly favored pathway.

The structural dichotomy within this compound allows for highly selective monohydrolysis by carefully choosing the reaction conditions.

Under acidic conditions , the preferential cleavage of the tert-butyl group is a well-established synthetic strategy for the deprotection of carboxylic acids. organic-chemistry.org The reaction is driven by the formation of the stable tert-butyl carbocation. This selectivity allows for the isolation of ethyl methylpropanedioic acid monoester. Reagents like trifluoroacetic acid (TFA) are commonly used for the catalytic cleavage of tert-butyl esters, often leaving other esters like methyl or ethyl groups intact. beilstein-journals.org

Under basic conditions , the selectivity is reversed. The kinetic preference for the nucleophilic attack at the less sterically encumbered ethyl ester carbonyl leads to the formation of the tert-butyl methylpropanedioic acid monoester. nih.gov This method is frequently employed in the synthesis of malonic acid half-esters. researchgate.net For instance, lithium hydroxide (LiOH) has been used to selectively open cyclic amides while leaving an ethyl ester group untouched, demonstrating the fine-tuning possible in hydrolysis reactions. nih.gov

Table 2: Summary of Selective Hydrolysis Conditions

Condition Catalyst Example Selectively Cleaved Group Primary Product Underlying Principle
Acidic Dilute H2SO4, TFA tert-Butyl Ethyl 2-carboxypropanoate Stability of tert-butyl carbocation (AAL1 mechanism)
Basic Aqueous KOH, LiOH Ethyl tert-Butyl 2-carboxypropanoate Steric accessibility (BAC2 mechanism)

Transesterification Reactions with Various Alcohols

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. wikipedia.org This equilibrium-driven reaction is often catalyzed by acids, bases, or enzymes. For this compound, transesterification can lead to a mixture of products, making the study of its kinetics and catalytic influences crucial for achieving selective transformations.

The kinetics of transesterification are complex and have been extensively studied, particularly in the context of biodiesel production. ncsu.edumdpi.com For a substrate like this compound, the reaction with an alcohol (e.g., methanol) could potentially yield four different diester products (the starting material, di-tert-butyl, diethyl, and dimethyl esters) in addition to monoester intermediates.

The reaction rate is dependent on the concentrations of the ester, the alcohol, and the catalyst. Kinetic models often assume pseudo-homogeneous second-order kinetics. mdpi.com The uncatalyzed transesterification of malonates has been shown to proceed through a cyclic enolate intermediate, with a first-order dependency on the malonate concentration and a large negative entropy of activation. rsc.org However, the presence of a methyl group on the alpha-carbon in this compound prevents enolization, meaning catalyzed pathways are necessary for the reaction to proceed efficiently.

The activation energy for transesterification varies significantly with the catalyst and substrates. For example, in biodiesel production, activation energies ranging from 33 kJ/mol to 80 kJ/mol have been reported. mdpi.commdpi.com The relative rates of reaction at the tert-butyl and ethyl sites would depend on the mechanism dictated by the catalyst.

The choice of catalyst is paramount in controlling the selectivity of transesterification. nih.gov Catalysts can be broadly categorized as acidic, basic, or enzymatic, each offering different mechanistic pathways and potential for selectivity.

Acid Catalysis : Strong acids protonate the carbonyl group, activating it for nucleophilic attack by the alcohol. wikipedia.org Similar to hydrolysis, the tert-butyl group can undergo cleavage via an AAL1-type mechanism, which could be favored, especially with tertiary alcohols.

Base Catalysis : Basic catalysts, such as sodium methoxide, function by deprotonating the alcohol, increasing its nucleophilicity. masterorganicchemistry.com The resulting alkoxide will preferentially attack the less sterically hindered ethyl ester position, analogous to base-mediated hydrolysis. This would favor the formation of a new ester at the ethyl position while leaving the tert-butyl group intact, provided the reaction is kinetically controlled.

Enzymatic Catalysis : Enzymes, particularly lipases, are increasingly used for transesterification due to their high selectivity under mild conditions. nih.gov For instance, Novozym 435, a lipase (B570770) B from Candida antarctica, is widely used. researchgate.net The selectivity of a lipase is determined by the steric fit of the substrate in its active site. It is plausible that a lipase could differentiate between the bulky tert-butyl group and the smaller ethyl group, potentially leading to highly selective transesterification at one site over the other.

Organometallic Catalysis : Various metal-based catalysts, including those based on tin, titanium, and lanthanides, are effective for transesterification. researchgate.netmdpi.com For example, a borane (B79455) catalyst, B(C6F5)3, has been shown to be effective in the transesterification of tert-butyl esters. rsc.org Such catalysts operate as Lewis acids, coordinating to the carbonyl oxygen to enhance its electrophilicity. The selectivity would depend on the steric and electronic interactions between the catalyst and the two different ester functionalities.

Table 3: Influence of Catalyst Type on Transesterification Selectivity

Catalyst Type Mechanism Expected Selectivity Rationale
Acid (e.g., H2SO4) Carbonyl activation / Carbocation formation Moderate; may favor tert-butyl exchange AAL1 pathway for tert-butyl group
Base (e.g., NaOMe) Alcohol activation (alkoxide formation) Favors ethyl exchange Nucleophilic attack at less hindered site
Enzyme (e.g., Lipase) Enzyme-substrate complex formation Potentially high for either site Steric constraints within the enzyme active site
Lewis Acid (e.g., Sc(OTf)3) Carbonyl activation via coordination Dependent on catalyst sterics Preferential coordination and steric factors

Decarboxylation Pathways and Derivatives Formation

The decarboxylation of β-dicarbonyl compounds, such as methylpropanedioate diesters, is a fundamental transformation in organic synthesis. For an unsymmetrical diester like this compound, the differential reactivity of the two ester groups—tert-butyl and ethyl—under various conditions allows for selective transformations and the formation of distinct derivatives. The process typically involves the cleavage of one ester group to form a β-carboxylic acid, which then readily loses carbon dioxide upon heating to yield a monoester.

Thermal Decarboxylation Mechanisms

Thermal decarboxylation of this compound is primarily dictated by the high thermal lability of the tert-butyl ester group compared to the ethyl ester. The tert-butyl group can be cleaved through a unimolecular elimination mechanism (E1) upon heating, which involves the formation of a stable tert-butyl carbocation and subsequent loss of a proton to yield isobutylene (B52900) gas. This process converts the tert-butyl ester into a carboxylic acid moiety.

Thermal De-esterification: The initial step is the selective cleavage of the C-O bond of the tert-butyl ester, leading to the formation of ethyl methylpropanedioic acid (a malonic acid monoester) and isobutylene. This step is favored due to the stability of the tertiary carbocation intermediate.

Decarboxylation: The resulting β-carboxylic acid is thermally unstable and readily undergoes decarboxylation, losing CO2 to form ethyl 2-methylpropanoate.

Recent advancements in continuous flow chemistry have demonstrated that tert-butyl esters can be efficiently hydrolyzed at high temperatures (120–240 °C) in protic solvents without the need for any acid or base catalysts. researchgate.net This reagent-free thermal deprotection highlights the inherent reactivity of the tert-butyl group under thermal stress, a principle that directly applies to the selective decarboxylation pathway of this compound.

Table 1: Conditions for Thermal Deprotection of tert-Butyl Esters

MethodTemperature Range (°C)SolventKey OutcomeReference
Continuous Flow120 - 240Protic Solvents (e.g., water, ethanol)Reagent-free hydrolysis of tert-butyl ester researchgate.net
Bulk Pyrolysis> 150Neat (Solvent-free)Formation of isobutylene and carboxylic acidGeneral Knowledge

Catalyzed Decarboxylation Processes

Catalyzed decarboxylation offers a milder alternative to purely thermal methods, often providing greater selectivity and efficiency. The strategy again hinges on the selective cleavage of one ester group.

Acid-Catalyzed Decarboxylation: The tert-butyl ester is exceptionally sensitive to acid-catalyzed cleavage. organic-chemistry.orgorganic-chemistry.org Treatment of this compound with a catalytic amount of a strong acid (e.g., trifluoroacetic acid) or a mild acid like aqueous phosphoric acid at moderate temperatures selectively cleaves the tert-butyl group. organic-chemistry.org The mechanism involves protonation of the ester carbonyl, followed by the departure of the stable tert-butyl carbocation, which is captured by a nucleophile or eliminates a proton to form isobutylene. The resulting ethyl methylpropanedioic acid intermediate can then be decarboxylated in situ or in a subsequent heating step. Powdered potassium hydroxide in THF has also been reported as a safe and effective alternative for cleaving tert-butyl esters at ambient temperatures. organic-chemistry.org

Metal-Catalyzed Decarboxylation: Transition metal catalysis provides powerful methods for decarboxylative transformations that form new bonds. For instance, palladium-catalyzed reactions can mediate the decarboxylative arylation of malonic ester derivatives. researchgate.net In such a process, one ester group of a compound like this compound would first be hydrolyzed to the carboxylic acid. The resulting carboxylate can then undergo oxidative addition to a palladium(0) complex, followed by extrusion of CO2 and reductive elimination to form a new carbon-carbon bond with an aryl halide. The choice of which ester to hydrolyze initially would determine the final product structure. Borane catalysts have also been employed for the chemoselective transesterification of tert-butyl esters, indicating the unique reactivity of this group that can be harnessed in catalyzed pathways. rsc.org

Table 2: Catalytic Systems for tert-Butyl Ester Cleavage/Decarboxylation

Catalyst/ReagentConditionsReaction TypeReference
Aqueous Phosphoric AcidMildSelective deprotection of tert-butyl group organic-chemistry.org
SOCl₂Room TemperatureConversion of tert-butyl ester to acid chloride organic-chemistry.org
B(C₆F₅)₃MildTransesterification of tert-butyl ester rsc.org
Palladium ComplexesVariesDecarboxylative coupling researchgate.net

Reactions at the Alpha-Carbon of Methylpropanedioate Diesters

The alpha-carbon of methylpropanedioate diesters is flanked by two electron-withdrawing carbonyl groups, rendering the alpha-proton acidic (pKa ≈ 13 in DMSO). This acidity allows for easy deprotonation by a suitable base to form a stabilized enolate, which is a potent nucleophile. This reactivity is central to the utility of malonic esters in C-C bond formation.

Alkylation and Acylation Reactions

The nucleophilic enolate generated from this compound readily participates in SN2 reactions with various electrophiles, most commonly alkyl and acyl halides.

Alkylation: The process involves treating the diester with a base (e.g., sodium ethoxide, sodium hydride) to quantitatively form the enolate. Subsequent addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) results in the formation of a new C-C bond at the alpha-carbon. The choice of base is important; using sodium ethoxide in ethanol avoids transesterification of the ethyl ester group. The bulky tert-butyl group may sterically hinder the approach of very large electrophiles. fiveable.me

Acylation: Similarly, the enolate can react with acyl halides or anhydrides to introduce an acyl group at the alpha-position. This reaction yields a β-keto diester derivative. These derivatives are highly valuable synthetic intermediates, as subsequent selective decarboxylation (often of the tert-butyl ester) can lead to the formation of various β-keto esters.

Stereoselective Functionalization of the Alpha-Carbon

Achieving stereocontrol in reactions at the prochiral alpha-carbon is a significant challenge in modern organic synthesis. Stereoselective functionalization aims to produce one enantiomer or diastereomer of the product in excess.

Several strategies have been developed to achieve this:

Chiral Auxiliaries: Attaching a chiral auxiliary to the diester molecule can direct the approach of the electrophile from one face, leading to a diastereoselective reaction. The auxiliary is then cleaved to reveal the enantiomerically enriched product.

Chiral Catalysis: The use of chiral catalysts is a more atom-economical approach. This can involve:

Phase-Transfer Catalysis: Using a chiral quaternary ammonium (B1175870) salt to shuttle the enolate from an aqueous or solid phase to an organic phase containing the electrophile, with the chiral environment of the catalyst inducing stereoselectivity.

Transition Metal Catalysis: Complexes of transition metals like palladium with chiral ligands are highly effective for stereoselective reactions, particularly for α-allylic alkylations. mdpi.com These methods have been extensively studied for achieving stereoselective C-C bond formation at the α-position of carbonyl compounds. mdpi.com

Chiral Reagents: Employing chiral electrophiles or bases can also induce stereoselectivity.

Recent advances have focused on the development of various transition metal-chiral ligand complexes to catalyze the stereoselective α-alkylation of carbonyl compounds, including esters. mdpi.com These methodologies allow for the construction of chiral centers with high enantiomeric excess.

Elucidation of Complex Reaction Mechanisms in Diester Transformations

Understanding the detailed mechanistic pathways of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. A combination of experimental and computational techniques is employed to elucidate these complex mechanisms.

Experimental Approaches:

Kinetic Studies: Measuring reaction rates under different concentrations of reactants and catalysts helps to determine the rate law and identify the species involved in the rate-determining step. For example, kinetic analysis can distinguish between a unimolecular (SN1-type) cleavage of the tert-butyl group and a bimolecular (SN2-type) pathway. rsc.org

Intermediate Detection and Trapping: Spectroscopic methods (NMR, IR, Mass Spectrometry) are used to identify and characterize transient intermediates. Chemical trapping experiments can also be performed to capture reactive intermediates and confirm their role in the reaction pathway.

Isotopic Labeling: Using isotopically labeled substrates (e.g., with ¹³C or ¹⁸O) allows chemists to trace the path of specific atoms throughout the reaction. This is a powerful tool for confirming bond-breaking and bond-forming steps, such as determining which carbonyl oxygen is retained during ester hydrolysis.

Stereochemical Analysis: Studying the stereochemical outcome of a reaction at a chiral center provides deep insight into the mechanism. For instance, inversion of stereochemistry is characteristic of an SN2 mechanism, while racemization suggests an SN1 pathway involving a planar carbocation intermediate.

Computational Modeling:

Density Functional Theory (DFT): Computational methods, particularly DFT, have become indispensable for studying reaction mechanisms. taylorandfrancis.com DFT calculations can be used to:

Map the potential energy surface of a reaction.

Calculate the structures and energies of reactants, products, transition states, and intermediates.

Determine activation energies, which can be correlated with experimental reaction rates.

Visualize transition state geometries to understand the origins of stereoselectivity.

For diester transformations, these methods can clarify the subtle energetic differences between competing pathways, such as selective ester cleavage, enolization, and decarboxylation, providing a detailed picture of the reaction landscape. pnnl.gov

Proton Transfer Processes

Proton transfer is a fundamental reaction pathway for this compound, primarily involving the removal of the acidic proton from the carbon atom situated between the two carbonyl groups (the α-carbon). The presence of two electron-withdrawing carbonyl groups significantly increases the acidity of this proton, making it susceptible to removal by a base.

The key steps in the proton transfer process are:

Deprotonation: The process is initiated by the deprotonation of the α-carbon by a base, resulting in the formation of a carbanion known as an enolate. organicchemistrytutor.commasterorganicchemistry.com This enolate is stabilized by resonance, with the negative charge delocalized over the α-carbon and the two oxygen atoms of the carbonyl groups. masterorganicchemistry.com

Nucleophilic Attack: The resulting enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions, such as alkylation via an S\textsubscript{N}2 mechanism with an alkyl halide. masterorganicchemistry.com

The choice of base is crucial to prevent side reactions like saponification or transesterification. wikipedia.org Typically, an alkoxide base corresponding to one of the ester groups is used. wikipedia.org Mechanistic studies on similar systems, such as the Michael addition of diethyl malonate to cyclohexenone, have shown that catalysis can involve a complex chain of proton transfers to facilitate the deprotonation of the malonate. rsc.org

Table 1: Acidity of Related Carbonyl Compounds

Compound Structure pKa (in DMSO)
Diethyl malonate CH₂(COOEt)₂ 16.4
Acetylacetone CH₂(COCH₃)₂ 13.3
Ethyl acetoacetate CH₃COCH₂COOEt 14.2

This table presents pKa values for common active methylene (B1212753) compounds to provide context for the acidity of the α-proton in substituted malonic esters.

Detailed mechanistic studies using techniques like DFT calculations have been employed to understand the energetics of intermediates and transition states in reactions involving malonates, confirming that proton transfer is a kinetically favorable and crucial step. nih.gov

Rearrangement Reactions

The carbon skeleton of this compound is generally stable under typical reaction conditions. However, rearrangement reactions can occur under specific circumstances, often involving the ester functionalities or proceeding through high-energy intermediates.

Decarboxylation: The most significant reaction that involves a structural rearrangement is the decarboxylation that occurs after the hydrolysis of the ester groups. wikipedia.org When the resulting substituted malonic acid is heated, it readily loses a molecule of carbon dioxide. organicchemistrytutor.com The mechanism proceeds through a cyclic, six-membered transition state, leading to an enol intermediate which then tautomerizes to the final substituted carboxylic acid. organicchemistrytutor.comyoutube.com This process is technically a decomposition, but its concerted cyclic mechanism resembles an intramolecular rearrangement.

Skeletal Rearrangements: While less common for simple dialkyl malonates, skeletal rearrangements have been observed in more complex, related structures. For instance, the thermolysis of thiophenium bismethoxycarbonylmethylides results in a rearrangement to form dimethyl thiophene-2-malonate. rsc.org This suggests that under thermal stress or via photochemically generated reactive intermediates, the core structure of malonate derivatives can undergo rearrangement.

Carbocation Rearrangements: Under strongly acidic conditions, protonation of the tert-butyl ester oxygen could lead to the loss of isobutylene and formation of a tert-butyl carbocation. This carbocation is relatively stable, but under certain conditions, carbocations are known to undergo rearrangement, such as through hydride shifts, to form more stable isomers. reddit.com However, in the context of this compound, this pathway would more likely lead to dealkylation rather than a rearrangement of the propanedioate backbone.

Table 2: Examples of Related Rearrangement Reactions

Reaction Type Substrate Class Conditions Product Class Citation
Decarboxylation Substituted Malonic Acids Heating Carboxylic Acids organicchemistrytutor.comwikipedia.org
Thermal Rearrangement Thiophenium Ylides Thermolysis Substituted Malonates rsc.org

This table summarizes conditions for rearrangement reactions in related compound classes to illustrate potential, though not directly observed, pathways for this compound.

The Baeyer–Villiger oxidation is another example of a rearrangement where an alkyl group migrates, converting a ketone into an ester. wiley-vch.de While not directly applicable to the malonate itself, it is a well-studied rearrangement reaction within the broader context of carbonyl chemistry.

Advanced Spectroscopic and Analytical Characterization of Tert Butyl Ethyl Methylpropanedioate

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is fundamental in isolating tert-Butyl ethyl methylpropanedioate and assessing its purity. Both gas and liquid chromatography offer distinct advantages for the analysis of this malonic ester derivative.

Gas Chromatography (GC) with Various Detection Modalities (e.g., Flame Ionization Detection, Mass Spectrometry)

Gas chromatography is a highly effective technique for the analysis of volatile and thermally stable compounds like this compound. researchgate.net The compound's purity can be quantitatively assessed, and its identity can be confirmed through various detection methods.

Flame Ionization Detection (FID): FID is a robust method for quantifying the purity of this compound. The detector's response is proportional to the number of carbon atoms in the analyte, making it a reliable tool for determining the percentage purity of a sample. sigmaaldrich.comdss.go.th For accurate quantification, response factors can be determined experimentally or theoretically, although for esters, particularly those with bulky groups, empirical determination is often preferred. dss.go.th

Mass Spectrometry (MS): When coupled with GC, mass spectrometry serves as a powerful tool for both qualitative and quantitative analysis. usgs.gov The mass spectrometer separates ions based on their mass-to-charge ratio, providing a unique fragmentation pattern or "fingerprint" for the compound. This allows for unambiguous identification of this compound in a sample and can be used to identify and quantify impurities. researchgate.net The use of a polar capillary column is often suitable for the separation of esters and related degradation products. usgs.gov

Table 1: Illustrative Gas Chromatography Operating Conditions

ParameterConditionPurpose
Column 5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film)Provides good separation for a wide range of esters. hmdb.cascielo.br
Injector Temperature 250 °CEnsures rapid volatilization of the sample.
Oven Program Initial 50 °C, ramp at 10 °C/min to 250 °C, hold for 5 minSeparates components based on boiling point and column interaction.
Carrier Gas Helium or HydrogenTransports the sample through the column.
Detector (FID) Temp 280 °COptimizes sensitivity for flame ionization detection.
Detector (MS) Temp 230 °C (Source), 150 °C (Quadrupole)Standard conditions for electron ionization mass spectrometry.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound, particularly when dealing with complex mixtures or when derivatization for GC is not desirable. hplc.eu Reversed-phase HPLC is a common and effective mode for separating malonic esters. sielc.com

In a typical reversed-phase setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. For a related compound, tert-butyl ethyl malonate, a mobile phase containing acetonitrile (B52724), water, and an acid modifier like phosphoric or formic acid has been shown to be effective. sielc.com The acid modifier helps to ensure sharp, symmetrical peak shapes. For applications requiring mass spectrometry detection, volatile modifiers like formic acid are preferred. sielc.comsielc.com

Table 2: Representative High-Performance Liquid Chromatography Conditions

ParameterConditionRationale
Column C18 Reverse-Phase (e.g., 4.6 mm I.D. x 150 mm, 5 µm particle size)Standard for separation of moderately polar organic molecules.
Mobile Phase Acetonitrile and Water with 0.1% Formic AcidCommon mobile phase for reversed-phase chromatography, with formic acid as an MS-compatible modifier. sielc.com
Elution Isocratic or GradientIsocratic for simple purity checks; gradient for complex mixtures.
Flow Rate 1.0 mL/minTypical analytical flow rate for a 4.6 mm I.D. column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV (e.g., 210 nm) or Mass Spectrometry (MS)UV detection is suitable for compounds with chromophores; MS provides mass information.

Chiral Chromatography for Enantiomeric Separation

The presence of a methyl group on the alpha-carbon of the propanedioate backbone makes this compound a chiral molecule, existing as two non-superimposable mirror images (enantiomers). Chiral chromatography is essential for separating and quantifying these enantiomers. This is most commonly achieved using a chiral stationary phase (CSP) in an HPLC system. nih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for the separation of a broad range of chiral compounds, including malonate derivatives. nih.govresearchgate.netnih.govfrontiersin.org The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. bgb-analytik.com Normal-phase chromatography, using mobile phases like hexane (B92381) and an alcohol modifier (e.g., 2-propanol), is frequently employed for these separations. nih.govfrontiersin.org

Table 3: Typical Chiral HPLC Separation Parameters

ParameterConditionPurpose
Column Polysaccharide-based CSP (e.g., Amylose or Cellulose derivative)Provides stereoselective interactions for enantiomeric separation. researchgate.netnih.govfrontiersin.org
Mobile Phase n-Hexane / 2-Propanol (e.g., 90:10 v/v)Common normal-phase eluent for chiral separations on polysaccharide CSPs. nih.govfrontiersin.org
Flow Rate 1.0 mL/minStandard analytical flow rate.
Temperature 25 °CTemperature can influence selectivity; ambient is a common starting point. nih.gov
Detection UV (e.g., 220 nm)Allows for detection of the separated enantiomers. nih.govfrontiersin.org

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization is a "hard" ionization technique that imparts significant energy to the molecule, resulting in extensive and reproducible fragmentation. nih.gov The resulting mass spectrum provides a wealth of structural information. For this compound (Molecular Weight: 202.25 g/mol ), several key fragmentation pathways can be predicted based on the fragmentation of similar esters and functional groups. libretexts.org

A prominent fragmentation pathway for compounds containing a tert-butyl group is the formation of the stable tert-butyl cation (C₄H₉⁺) at a mass-to-charge ratio (m/z) of 57. scielo.br Other expected fragments would arise from the cleavage of the ester functional groups, such as the loss of an ethoxy radical (•OCH₂CH₃, -45 amu) or a tert-butoxy (B1229062) radical (•OC(CH₃)₃, -73 amu). Alpha-cleavage adjacent to the carbonyl groups is also a common fragmentation route for esters. libretexts.org

Table 4: Predicted Key Fragments in the EI-MS Spectrum of this compound

m/zProposed Fragment IonFormulaNotes
202[M]⁺•[C₁₀H₁₈O₄]⁺•Molecular Ion
187[M - CH₃]⁺[C₉H₁₅O₄]⁺Loss of a methyl radical
157[M - OC₂H₅]⁺[C₈H₁₃O₃]⁺Loss of an ethoxy radical
145[M - C₄H₉]⁺[C₆H₉O₄]⁺Loss of a tert-butyl radical
129[M - OC(CH₃)₃]⁺[C₆H₉O₃]⁺Loss of a tert-butoxy radical
57[C(CH₃)₃]⁺[C₄H₉]⁺tert-Butyl cation; often the base peak. scielo.br

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization is a "soft" ionization technique that typically produces intact molecular ions with minimal fragmentation. nih.gov It is particularly well-suited for analyzing samples from an HPLC system. Since this compound is a neutral molecule, it does not readily form ions on its own. Instead, it is typically observed as adducts with cations present in the solvent, such as protons ([M+H]⁺), sodium ions ([M+Na]⁺), or ammonium (B1175870) ions ([M+NH₄]⁺). nih.gov

The primary utility of ESI-MS in this context is the accurate determination of the compound's molecular weight, which serves as a crucial confirmation of its identity. The observation of the protonated molecule at m/z 203.12, the sodium adduct at m/z 225.10, and the ammonium adduct at m/z 220.15 would provide strong evidence for the presence of this compound.

Table 5: Expected Ions in the ESI-MS Spectrum of this compound

Ion AdductFormulaCalculated m/zIonization Mode
[M+H]⁺ [C₁₀H₁₉O₄]⁺203.12Positive
[M+Na]⁺ [C₁₀H₁₈NaO₄]⁺225.10Positive
[M+NH₄]⁺ [C₁₀H₂₂NO₄]⁺220.15Positive

Fragmentation Pattern Analysis for Structural Confirmation

No specific mass spectrometry data, including fragmentation patterns for this compound, is available. A typical analysis would involve identifying the molecular ion peak and characteristic fragment ions, such as those resulting from the loss of the tert-butyl group (C₄H₉•), ethoxy group (•OC₂H₅), or through McLafferty rearrangements, but experimental spectra are required for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Proton Nuclear Magnetic Resonance (¹H NMR)

Detailed ¹H NMR data, including chemical shifts (δ), coupling constants (J), and multiplicities for the specific protons in this compound, are not documented.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Similarly, ¹³C NMR spectra, which would provide the chemical shifts for each unique carbon atom in the molecule—including the quaternary carbons of the tert-butyl group, the carbonyl carbons, the central methine carbon, and the carbons of the ethyl and methyl groups—are not available.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Without ¹H and ¹³C NMR data, no information on 2D NMR correlations (COSY, HSQC, HMBC) can be provided. These techniques are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecular structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

While one could predict the characteristic vibrational modes for an ester of this type (e.g., C=O stretching, C-O stretching, and C-H vibrations), specific, experimentally obtained IR and Raman spectra for this compound are not found in the searched literature.

Chiroptical Methods for Stereochemical Analysis (e.g., Optical Rotation, Circular Dichroism)

This compound possesses a chiral center at the C2 position of the methylpropanedioate backbone. Therefore, its enantiomers would be optically active. However, no experimental data regarding its optical rotation or circular dichroism spectra have been published, which would be necessary for any stereochemical analysis.

Computational Chemistry and Modeling of Tert Butyl Ethyl Methylpropanedioate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular orbitals, charge distribution, and reactivity.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying the mechanisms of organic reactions. For tert-butyl ethyl methylpropanedioate, DFT would be employed to investigate key reaction pathways, such as enolate formation, alkylation, and decarboxylation, which are characteristic of malonic esters. uobabylon.edu.iqchemistnotes.comyoutube.com

A typical DFT study would model the reaction of the diester with a base to form the corresponding enolate. Calculations would identify the transition state structure for this proton abstraction and determine the associated activation energy. Subsequent reaction of the enolate with an electrophile (e.g., an alkyl halide) would also be modeled to map out the complete potential energy surface of the alkylation reaction. acs.orguea.ac.ukresearchgate.net Studies on related malonic acid half-thioesters and half-oxyesters have successfully used DFT to explore their enolization chemistry and decarboxylative addition reactions, providing a framework for how such studies would be approached for this compound. acs.orguea.ac.ukresearchgate.net

Illustrative Data Table: Calculated Activation Energies for a Hypothetical Reaction Pathway This table presents hypothetical DFT-calculated energy barriers for key steps in the alkylation of this compound, based on typical values for similar reactions.

Reaction StepComputational MethodBasis SetCalculated Activation Energy (kcal/mol)
Enolate Formation (Proton Abstraction)B3LYP6-311++G(d,p)12.5
C-Alkylation with Methyl Iodide (SN2)B3LYP6-311++G(d,p)18.2
Ester Hydrolysis (Acid-Catalyzed)M06-2Xdef2-TZVP22.7

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy than standard DFT for certain properties, albeit at a greater computational expense. au.dk These methods are invaluable for predicting spectroscopic data, which can then be compared with experimental results for validation.

For this compound, ab initio calculations would be used to predict its vibrational (infrared and Raman) spectra. By calculating the harmonic frequencies of the molecule's vibrational modes, a theoretical spectrum can be generated. researchgate.net This is particularly useful for identifying characteristic peaks, such as the carbonyl (C=O) stretches of the two different ester groups (tert-butyl and ethyl), and the C-O stretches. Theoretical calculations on the related dimethyl malonate have shown that different conformers can have distinct spectral features, a phenomenon that would also be expected for the less symmetrical this compound. researchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to aid in the structural elucidation and assignment of experimental spectra.

Conformational Analysis and Energy Landscapes

Due to the presence of several single bonds, this compound can exist in various conformations. The rotation around the C-C single bonds of the propanedioate backbone and the C-O bonds of the ester groups leads to a complex potential energy surface (PES).

Conformational analysis would involve systematically rotating key dihedral angles and calculating the corresponding energy of the molecule using methods like molecular mechanics or DFT. This process maps out the PES, identifying low-energy conformers (local minima) and the energy barriers (transition states) that separate them. For this molecule, key considerations would be the steric hindrance introduced by the bulky tert-butyl group, which would significantly influence the preferred spatial arrangement of the ester functionalities. upenn.edulibretexts.orglibretexts.org Studies on disubstituted cyclohexanes show that bulky groups like tert-butyl strongly prefer equatorial positions to minimize steric strain, a principle that would apply to the rotational conformations of this acyclic diester. libretexts.orglibretexts.orgyoutube.compearson.com The most stable conformer would likely position the large tert-butyl group and the ethyl group to minimize steric clash.

Molecular Dynamics Simulations for Intramolecular and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior of a system. nih.govamanote.com An MD simulation of this compound would solve Newton's equations of motion for each atom, governed by a force field that approximates the potential energy of the system.

These simulations would be particularly useful for studying the molecule's behavior in a solvent, such as water or an organic solvent. By simulating the diester in a box of solvent molecules, one can observe how intermolecular forces (like hydrogen bonding or van der Waals interactions) influence its conformation and dynamics. For instance, MD could explore how water molecules might arrange around the polar ester groups. Furthermore, intramolecular dynamics, such as the flexibility of the alkyl chains and the rotational motions of the ester groups, can be analyzed from the simulation trajectories. Such simulations have been used to study water adsorption around malonic acid, demonstrating the utility of MD in understanding solute-solvent interactions. nih.gov

Kinetic Modeling of Diester Reactions

Kinetic modeling aims to mathematically describe the rates of chemical reactions. earthwormexpress.comyoutube.com For reactions involving this compound, such as its hydrolysis or its use in a malonic ester synthesis, kinetic models can be developed to predict how reaction rates change with reactant concentrations, temperature, and catalyst presence. uobabylon.edu.iqmasterorganicchemistry.com

A typical approach would involve proposing a reaction mechanism consisting of several elementary steps. The rate constants for these steps could be estimated using transition state theory combined with activation energies calculated from quantum chemistry (as described in section 5.1.1). These rate constants would then be used in a system of differential equations that describe the change in concentration of reactants, intermediates, and products over time. Solving these equations provides a kinetic profile of the reaction that can be compared with experimental data. This approach is widely used to model complex biochemical pathways and industrial processes. earthwormexpress.comnih.gov

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of molecules with their physical, chemical, or biological properties. These models rely on calculating a set of numerical descriptors that encode structural information.

For a series of related diesters including this compound, a QSPR study could be developed to predict properties like boiling point, solubility, or chromatographic retention times. nih.gov The first step would be to calculate a wide range of molecular descriptors for each molecule in the series. These descriptors can include constitutional indices (e.g., molecular weight), topological indices (describing atomic connectivity), and quantum-chemical descriptors (e.g., dipole moment, orbital energies). nih.gov Multiple linear regression or machine learning algorithms would then be used to build a mathematical equation linking a subset of these descriptors to the property of interest. Such models are valuable for predicting the properties of new, unsynthesized compounds without the need for experimental measurement. nih.gov

Application in Organic Synthesis

Role as a Versatile Synthetic Intermediate for Complex Organic Molecule Construction

The structure of tert-butyl ethyl methylpropanedioate makes it a versatile building block for creating sophisticated organic molecules. The alpha-methyl group introduces a stereocenter and influences the reactivity of the adjacent methylene (B1212753) protons, while the two distinct ester groups allow for sequential and selective chemical manipulations.

While unsubstituted malonic esters are classic precursors for carboxylic acids via alkylation and decarboxylation, alpha-substituted analogues like this compound serve as excellent starting materials for ketones and specifically β-keto esters. organic-chemistry.org The process involves the deprotonation of the carbon alpha to the carbonyl groups by a suitable base to form an enolate. This enolate is a potent nucleophile that can react with acylating agents, such as acyl chlorides or anhydrides, in a C-acylation reaction. organic-chemistry.org

The general mechanism proceeds as follows:

Enolate Formation: A base, typically an alkoxide like sodium ethoxide, removes the acidic proton from the α-carbon, creating a resonance-stabilized enolate.

C-Acylation: The enolate attacks an acylating agent (e.g., acetyl chloride) to form an α-acyl-α-methylmalonic ester.

Hydrolysis and Decarboxylation: The resulting compound can then be subjected to acidic hydrolysis. This process cleaves both ester groups to form an unstable β-keto dicarboxylic acid, which readily loses carbon dioxide upon gentle heating to yield a β-keto monocarboxylic acid. Further decarboxylation can lead to a ketone.

This sequence allows for the synthesis of complex β-keto esters, which are themselves important intermediates in the synthesis of pharmaceuticals and natural products. nih.govgoogle.com The choice of the acylating agent determines the final structure of the resulting β-keto ester.

The nucleophilic character of the enolate derived from this compound makes it a suitable partner in annulation and cyclization reactions. One of the most significant applications is in Michael additions. The enolate can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds (Michael acceptors). This 1,4-conjugate addition forms a new carbon-carbon bond and generates a 1,5-dicarbonyl intermediate, which can subsequently undergo an intramolecular aldol (B89426) condensation or Claisen condensation to form a cyclic structure. This sequence is a key part of the Robinson annulation for the formation of six-membered rings.

Furthermore, this compound can be utilized in the Perkin alicyclic synthesis, where it reacts with a dihalide in the presence of a base. wikipedia.org The reaction proceeds via a double alkylation, where the enolate first displaces one halide, and then a second intramolecular nucleophilic substitution occurs, leading to the formation of a cycloalkyl dicarboxylic acid derivative. wikipedia.org The size of the resulting ring is determined by the length of the dihalide chain.

Utility as a Protecting Group Strategy in Multistep Organic Synthesis

The presence of two different ester groups with distinct chemical stabilities is a key feature of this compound. This differential reactivity allows chemists to use the molecule as a platform for orthogonal protection, where one ester can be selectively removed while the other remains intact, enabling subsequent transformations at a specific site in the molecule. frontiersin.org

The tert-butyl ester group is a widely used protecting group for carboxylic acids due to its stability under basic and nucleophilic conditions, yet its facile removal under acidic conditions. lookchem.com The cleavage is typically achieved using strong protic acids like trifluoroacetic acid (TFA) or milder Lewis acids such as zinc bromide (ZnBr₂). lookchem.comresearchgate.net The mechanism involves the protonation of the ester oxygen followed by the elimination of the stable tert-butyl cation, which is then trapped by a nucleophile or eliminated as isobutylene (B52900).

These acidic conditions are generally mild enough to leave the more robust ethyl ester group unaffected, allowing for selective deprotection. frontiersin.org This strategy is particularly valuable in the synthesis of complex molecules like peptides and natural products where multiple acid-sensitive groups may be present. lookchem.com

Table 1: Conditions for Selective Deprotection of tert-Butyl Ester
ReagentSolventConditionsSelectivity over Ethyl EsterReference
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room TemperatureHigh lookchem.comnih.gov
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)Room TemperatureHigh researchgate.net
Silica (B1680970) GelTolueneRefluxGood to High lookchem.com
Aqueous Phosphoric Acid-Mild HeatingHigh organic-chemistry.org

Conversely, the ethyl ester group can be selectively cleaved under basic conditions, a process known as saponification. researchgate.net This reaction typically involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ethyl ester. The sterically hindered nature of the tert-butyl ester makes it significantly less susceptible to nucleophilic attack by hydroxide, thus allowing the selective hydrolysis of the ethyl ester. frontiersin.org

This orthogonal deprotection strategy is highly effective. For instance, treatment of an α,α-dialkylmalonate containing both a 2,2-diphenylethyl ester and a tert-butyl ester with KOH resulted in the selective hydrolysis of the less hindered diphenylethyl ester, leaving the tert-butyl ester intact. frontiersin.org A similar selectivity is expected for the ethyl ester over the tert-butyl ester. This allows for the unmasking of a carboxylic acid at one position for further reactions, such as amide bond formation, while the other position remains protected.

Synthetic Applications in Retrosynthetic Analysis

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. ias.ac.inamazonaws.com this compound is a valuable starting material to consider during this process.

When a target molecule contains a propanoic acid or ester moiety substituted at the α-position with both a methyl group and another alkyl or aryl group (a quaternary carbon), a key retrosynthetic disconnection can be made. This involves identifying the R(CH₃)CH-C(=O)- fragment and tracing its origin back to a methylmalonate derivative.

The retrosynthetic thought process is as follows:

Identify the Target Fragment: Locate a carboxylic acid or ester with a quaternary α-carbon bearing a methyl group.

Perform a C-C Disconnection: Break the bond between the α-carbon and the other non-methyl substituent (R-group). This disconnection corresponds to an alkylation reaction in the forward synthesis.

Identify the Synthon: This disconnection reveals a synthon equivalent to the enolate of this compound.

Arrive at the Starting Material: The corresponding reagent for this synthon is this compound.

This approach simplifies a complex target molecule into a straightforward alkylation of a substituted malonic ester, making the synthetic plan more manageable. organicchemistrytutor.com The choice of this compound is particularly strategic because the two different ester groups offer flexibility for subsequent, selective transformations after the key C-C bond has been formed. researchgate.net

Stereochemical Aspects and Chiral Synthesis of Tert Butyl Ethyl Methylpropanedioate

Enantioselective Synthesis Strategies for the Alpha-Methylated Chiral Center

The creation of the chiral quaternary carbon center in α-alkylated malonates such as tert-Butyl ethyl methylpropanedioate can be achieved through several enantioselective methods. These strategies are crucial for accessing optically pure materials necessary for asymmetric synthesis.

An alternative and more commonly documented approach to achieving an enantiomerically enriched product is through the asymmetric alkylation of a malonate precursor. For instance, the α-alkylation of malonates containing a tert-butyl ester group has been successfully achieved with high enantioselectivity using phase-transfer catalysis. In a study on the synthesis of chiral malonates, 2,2-diphenylethyl tert-butyl α-methylmalonates were alkylated using a chiral phase-transfer catalyst, (S,S)-3,4,5-trifluorophenyl-NAS bromide, to produce α-methyl-α-alkylmalonates with high chemical yields and excellent enantioselectivities. nih.govresearchgate.net This method demonstrates a powerful way to construct the chiral quaternary carbon center found in this compound. nih.gov

Table 1: Enantioselective Phase-Transfer Catalyzed Alkylation of a Malonate Precursor nih.gov

Electrophile Product Yield (%) ee (%)
Allyl bromide 1-(tert-Butyl) 3-(2,2-diphenylethyl) (S)-2-allyl-2-methylmalonate 99 86
Benzyl (B1604629) bromide 1-(tert-Butyl) 3-(2,2-diphenylethyl) (S)-2-benzyl-2-methylmalonate 75 95

This table is generated based on data for a structurally similar compound due to the lack of specific data for this compound.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. beilstein-journals.org This is a widely used and reliable method for achieving high diastereoselectivity in the alkylation of enolates. researchgate.net For the synthesis of chiral α-alkylated malonates, a chiral auxiliary can be attached to the malonic acid precursor. The chiral environment created by the auxiliary then directs the incoming alkyl group to one face of the enolate, leading to the preferential formation of one diastereomer.

For example, chiral oxazolidinones, popularized by Evans, are effective auxiliaries for the diastereoselective alkylation of carboximides. researchgate.net While specific examples for this compound are not prevalent, the general principle involves attaching a chiral auxiliary (like a chiral oxazolidinone) to the malonic acid half-ester, followed by deprotonation to form a chiral enolate. Subsequent alkylation with a methylating agent would proceed with high diastereoselectivity. The auxiliary can then be cleaved to yield the enantiomerically enriched this compound. The stereochemical outcome is often predictable, and both enantiomers can typically be accessed by using either enantiomer of the chiral auxiliary.

Diastereoselective Transformations Involving this compound

Once chiral this compound is obtained, it can participate in diastereoselective transformations. The existing stereocenter at the α-position can influence the stereochemical outcome of reactions at other sites in the molecule or in reactions where it is used as a nucleophile.

For instance, the enolate of a chiral α-substituted malonic ester can undergo diastereoselective Michael additions to α,β-unsaturated compounds. The chiral center directs the approach of the electrophile, leading to the formation of a new stereocenter with a specific relative configuration. While specific studies on this compound are limited, research on similar systems, such as the Michael addition of Grignard reagents to α,β-unsaturated diethyl malonates bearing a chiral oxazolidinone auxiliary, has demonstrated excellent diastereoselectivity. researchgate.net

Table 2: Diastereoselective Michael Addition of Grignard Reagents to a Chiral Alkylidene Malonate researchgate.net

Grignard Reagent Yield (%) Diastereomeric Ratio (d.r.)
Phenylmagnesium bromide 92 99:1
4-Methylphenylmagnesium bromide 95 99:1

This table illustrates the principle of diastereoselective transformations using a related chiral malonate system.

Chiral Resolution Techniques for Enantiomer Separation

In cases where an enantioselective synthesis is not employed, a racemic mixture of this compound can be separated into its constituent enantiomers through chiral resolution. Common methods include enzymatic resolution and chiral chromatography.

Enzymatic resolution relies on the ability of enzymes, such as lipases or esterases, to selectively react with one enantiomer of a racemic mixture. nih.gov For example, one enantiomer of a racemic malonic diester could be selectively hydrolyzed to the corresponding monoacid, allowing for the separation of the unreacted ester and the newly formed acid.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. nih.gov The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and thus their separation. Studies on similar chiral α,α-dialkylmalonates have reported successful enantioseparation using polysaccharide-based chiral columns. nih.govsigmaaldrich.com

Table 3: Chiral HPLC Conditions for the Resolution of a Similar Chiral Malonate nih.gov

Column Mobile Phase Flow Rate (mL/min) Retention Times (min)

This table provides an example of chiral HPLC conditions used for a structurally related compound.

Another classical method involves derivatizing the racemic mixture with a chiral resolving agent to form a mixture of diastereomers. nih.gov Since diastereomers have different physical properties, they can be separated by conventional techniques like crystallization or chromatography. The resolving agent is then removed to yield the pure enantiomers.

Application as a Chiral Building Block in Asymmetric Organic Synthesis

Enantiomerically pure this compound is a valuable chiral building block in asymmetric organic synthesis. nih.govresearchgate.net The two different ester groups, tert-butyl and ethyl, can be selectively cleaved under different conditions. For example, the tert-butyl ester can be removed under acidic conditions, while the ethyl ester is typically cleaved by hydrolysis under basic or acidic conditions or by other methods. This differential reactivity allows for the selective elaboration of either side of the malonate backbone.

The chiral α-methylated malonate can be used to introduce a stereocenter into a target molecule. Following the attachment of the building block, one of the ester groups can be selectively removed and converted into other functional groups, such as a carboxylic acid, an alcohol, or an amide. The remaining ester group can then be removed at a later stage of the synthesis. This strategy has been employed in the synthesis of various complex natural products and pharmaceuticals where control of stereochemistry is paramount. electronicsandbooks.com

Q & A

Q. What are the recommended synthetic pathways for tert-Butyl ethyl methylpropanedioate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of this compound typically involves esterification or transesterification reactions. For example, using methylpropanedioic acid as a starting material, tert-butanol and ethanol can be introduced under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Optimization requires control of stoichiometry (molar ratios of 1:2 for diol to alcohol), temperature (60–80°C), and reaction time (12–24 hours). Purity can be enhanced via fractional distillation or preparative liquid chromatography (prep-LC), as noted in protocols for analogous ethers like tert-Butyl methyl ether .

Q. Which analytical techniques are most effective for characterizing this compound, and how are they validated?

  • Methodological Answer : Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (GC-MS) is preferred for purity analysis, as demonstrated in purity assessments of tert-Butyl acetate and related esters . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with deuterated solvents (e.g., CDCl₃) and internal standards (e.g., TMS) ensuring accuracy. Validation follows ICH guidelines, including linearity, precision, and limit of detection (LOD) tests.

Q. How can researchers systematically review existing literature on this compound to identify knowledge gaps?

  • Methodological Answer : Adopt a structured search strategy across PubMed, Web of Science, and Toxline using Boolean operators (e.g., "this compound" OR "methylpropanedioate ester") and CAS number filters. Exclude non-peer-reviewed sources and apply inclusion criteria (e.g., studies with mechanistic insights or toxicity data). Tools like PRISMA flow diagrams help track screening stages, as outlined in EPA literature reviews for tert-Butanol derivatives .

Advanced Research Questions

Q. What mechanistic insights exist for the hydrolysis or oxidation of this compound, and how can kinetic studies be designed?

  • Methodological Answer : Hydrolysis likely proceeds via acid- or base-catalyzed cleavage of the ester bonds. Kinetic studies should employ pseudo-first-order conditions with excess H₂O or NaOH, monitored by HPLC or conductivity measurements. For oxidation, tert-Butyl groups may resist degradation, requiring strong oxidants (e.g., KMnO₄ or O₃). Isotopic labeling (e.g., ¹⁸O in water) and DFT calculations can elucidate pathways, as applied to tert-Butyl phosphate derivatives .

Q. How should researchers design in vivo toxicological studies to assess the compound’s safety profile, ensuring compliance with regulatory standards?

  • Methodological Answer : Follow OECD Test Guidelines (e.g., TG 453 for carcinogenicity) using rodent models (rats/mice). Administer the compound via oral gavage or inhalation (if volatile) at doses reflecting NOAEL/LOAEL thresholds. Endpoints include histopathology, organ weight ratios, and biomarker analysis (e.g., liver enzymes). Include control groups, randomized blinding, and statistical power analysis (sample size ≥ 50/group) to meet EPA/NTP standards .

Q. How can contradictions in reported physicochemical properties (e.g., solubility, logP) be resolved through experimental replication?

  • Methodological Answer : Replicate experiments under standardized conditions (e.g., 25°C, pH 7.4 buffer for solubility). Use shake-flask methods with UV-Vis quantification for logP determination. Cross-validate results via collaborative trials (inter-laboratory studies) and computational tools (e.g., COSMO-RS for solubility prediction). Discrepancies in tert-Butyl ether data were resolved this way .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.